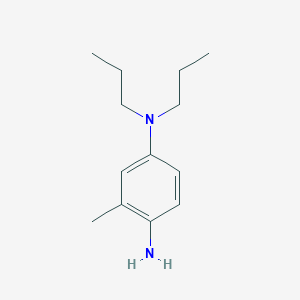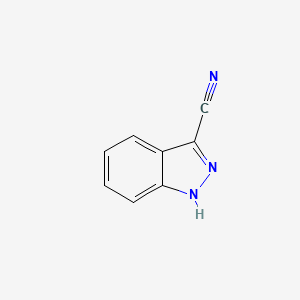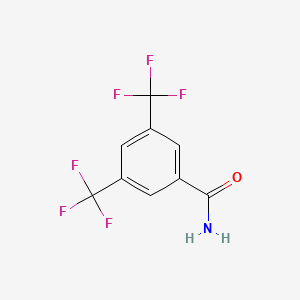
3,5-Bis(trifluorométhyl)benzamide
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)benzamide is an organic compound with the molecular formula C9H5F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a benzamide core. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often incorporated into drug molecules due to its ability to modulate the electronic properties of the molecule and improve its stability .
Biochemical Pathways
It has been noted that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
It’s known that the trifluoromethyl group can improve the lipophilicity of a compound, which may influence its adme properties .
Result of Action
One study noted that a trifluoromethylbenzyl-modified compound was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .
Action Environment
It’s known that the trifluoromethyl group can improve the stability of a compound, which may make it more resistant to environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)benzamide typically involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile. The reaction is carried out in the presence of potassium carbonate (K2CO3) and 30% hydrogen peroxide (H2O2). The intermediate formed, 3,5-bis(trifluoromethyl)benzamide, is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .
Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)benzamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-withdrawing nature of the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3,5-bis(trifluoromethyl)benzoic acid.
Reduction: Formation of 3,5-bis(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzenethiol
Uniqueness: 3,5-Bis(trifluoromethyl)benzamide stands out due to its amide functional group, which imparts unique reactivity and stability compared to its analogs. The presence of two trifluoromethyl groups further enhances its chemical properties, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOPIKHMZIOWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176772 | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22227-26-5 | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-bis(trifluoromethyl)benzamide interact with its targets, and what are the downstream effects?
A1: Research primarily focuses on 3,5-bis(trifluoromethyl)benzamide derivatives as dual neurokinin NK(1)/NK(2) receptor antagonists. These antagonists bind to the NK(1) and NK(2) receptors, blocking the binding and downstream effects of their natural ligands, Substance P and neurokinin A (NKA), respectively [, , ]. By inhibiting these receptors, these compounds have shown potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where Substance P and NKA play a role in bronchoconstriction and inflammation.
Q2: What is known about the Structure-Activity Relationship (SAR) of 3,5-bis(trifluoromethyl)benzamide derivatives?
A2: Studies have shown that the stereochemistry of 3,5-bis(trifluoromethyl)benzamide derivatives significantly impacts their activity. For instance, in a series of N-[(R,R)-(E)-1-arylmethyl-3-(2-oxo-azepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamides, only the R,R-isomer exhibited potent and balanced affinity for both human NK(1) and NK(2) receptors []. This highlights the importance of stereoselective synthesis in optimizing the activity of these compounds.
Q3: What are the pharmacokinetic properties of 3,5-bis(trifluoromethyl)benzamide derivatives?
A3: Research on a specific derivative, N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide (DNK333), demonstrated favorable pharmacokinetic properties in guinea pigs after oral administration []. The compound exhibited in vivo activity in models of Substance P- and NKA-induced bronchoconstriction in guinea pigs and squirrel monkeys, indicating potential for therapeutic development [].
Q4: Has 3,5-bis(trifluoromethyl)benzamide been used in any other applications besides neurokinin antagonists?
A4: Yes, a novel epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has shown high catalytic activity in asymmetric nitro-Michael reactions []. This catalyst, even at low loadings, facilitated the addition of various substrates, including challenging β-alkylnitroalkenes, to 2(3-H)-furanones with high yields and excellent diastereo- and enantioselectivity [].
Q5: What computational chemistry approaches have been used to study 3,5-bis(trifluoromethyl)benzamide derivatives?
A5: Density Functional Theory (DFT) calculations were employed to understand the high catalytic activity of the epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in the asymmetric nitro-Michael reaction []. These calculations provided insights into the reaction mechanism and factors contributing to the catalyst's efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

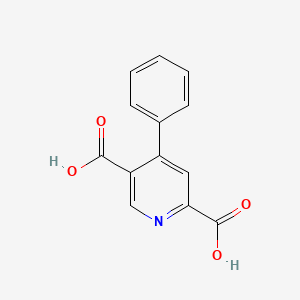
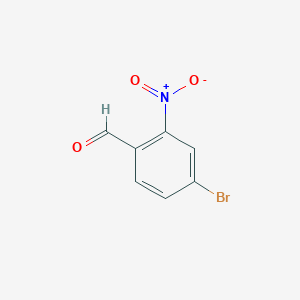
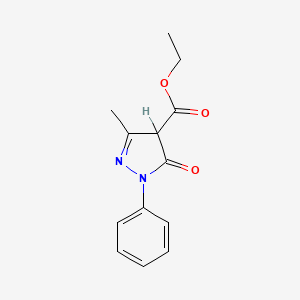
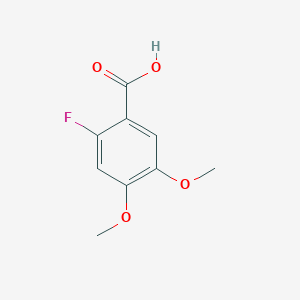
![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)
![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)



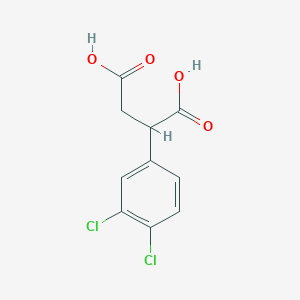
![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)
